2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide
Description
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is an acetamide derivative characterized by a dimethylamino group (-N(CH₃)₂) attached to the acetamide backbone and a 4-hydroxymethylphenyl moiety as the aromatic substituent. This compound belongs to the broader class of N-arylacetamides, which are studied for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities .
Properties
CAS No. |
650628-76-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
InChI Key |
UCSWHABVASRVKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide typically involves the reaction of dimethylamine with chloroacetyl chloride to form N,N-dimethyl-2-chloroacetamide. This intermediate is then reacted with p-hydroxyphenylacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl and acetamide groups can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
2-Azido-N-(4-fluorophenyl)acetamide
- Structure: Azido (-N₃) group replaces dimethylamino; fluorophenyl replaces hydroxymethylphenyl.
- Fluorophenyl enhances electron-withdrawing effects compared to the electron-donating hydroxymethylphenyl group .
N-(4-hydroxyphenethyl)acetamide
- Structure: Lacks dimethylamino group; hydroxyphenethyl (-CH₂CH₂C₆H₄OH) substituent.
- Key Differences: Reduced basicity due to absence of dimethylamino. Hydroxyphenethyl may enhance antioxidant activity but reduce solubility compared to hydroxymethylphenyl .
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide
- Structure : Chloro (-Cl) and dimethylsulfamoyl (-SO₂N(CH₃)₂) groups.
- Dimethylsulfamoyl may confer sulfonamide-like bioactivity, contrasting with the hydroxymethyl group’s polar interactions .
Pharmacological Activity Comparison
Antimicrobial Activity
- Compound 47/48 (Benzo[d]thiazol-sulfonyl derivatives): Activity: Strong against gram-positive bacteria (MIC: 2–4 µg/mL). Comparison: The target compound’s dimethylamino group may improve intracellular targeting, while hydroxymethylphenyl could reduce cytotoxicity compared to halogenated analogs .
Enzyme Inhibition (17β-HSD2)
- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) :
SARS-CoV-2 Main Protease Binding
- 5RGX (2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide): Binding Affinity: −22.5 kcal/mol. Comparison: The dimethylamino group in the target compound could mimic pyridine’s interactions with HIS163, but hydroxymethylphenyl may limit hydrophobic pocket engagement .
Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | pKa |
|---|---|---|---|
| 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide | 1.2 | 12.5 | 8.5 (amine) |
| 2-Azido-N-(4-fluorophenyl)acetamide | 2.8 | 3.2 | N/A |
| N-(4-hydroxyphenethyl)acetamide | 0.9 | 8.7 | 10.1 (phenol) |
| 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | 1.5 | 5.4 | 6.8 (sulfonamide) |
Notes:
- The target compound’s lower LogP and higher solubility suggest improved bioavailability compared to azido and chloro analogs.
- The pKa of the dimethylamino group (8.5) allows protonation at physiological pH, enhancing cellular uptake .
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